IEM 1754 dihydrobroMide

Vue d'ensemble

Description

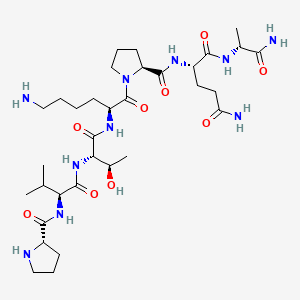

IEM-1754 is a dicationic adamantane derivative known for its potent blocking action on open channels of native ionotropic glutamate receptors. These receptors include quisqualate-sensitive receptors in insect muscles, N-methyl-D-aspartate receptors in cultured rat cortical neurons, and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in freshly isolated hippocampal cells . IEM-1754 has shown anticonvulsant potency in vivo .

Applications De Recherche Scientifique

IEM-1754 is widely used in scientific research due to its ability to block ionotropic glutamate receptors. Its applications include:

Chemistry: Used as a tool to study the properties and functions of glutamate receptors.

Biology: Employed in experiments to understand the role of glutamate receptors in neuronal signaling and synaptic transmission.

Medicine: Investigated for its potential anticonvulsant properties and its effects on neuronal excitability.

Industry: Utilized in the development of new therapeutic agents targeting glutamate receptors.

Mécanisme D'action

IEM-1754 exerts its effects by blocking the open channels of ionotropic glutamate receptors. It binds to a site deep within the receptor pore, preventing the flow of ions and thereby inhibiting receptor activity. This blocking action is dependent on the receptor subunit composition and is influenced by factors such as voltage and receptor gating . The molecular targets of IEM-1754 include N-methyl-D-aspartate receptors, alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, and quisqualate-sensitive receptors .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

IEM 1754 Dihydrobromide plays a significant role in biochemical reactions as it acts as a voltage-dependent open-channel blocker of AMPA receptors . It selectively blocks GluA2 subunit-lacking (Ca 2+ -permeable) receptors more potently than GluA2-containing receptors . It also potently blocks NMDA receptor channels .

Cellular Effects

The effects of this compound on cells are primarily due to its ability to block AMPA and NMDA receptors . By blocking these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with AMPA and NMDA receptors. It acts as a voltage-dependent open-channel blocker, selectively blocking GluA2 subunit-lacking (Ca 2+ -permeable) receptors more potently than GluA2-containing receptors . This blocking action can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at room temperature .

Méthodes De Préparation

IEM-1754 is synthesized through a series of chemical reactions involving adamantane derivativesThe reaction conditions often include the use of solvents like dimethyl sulfoxide and the application of ultrasonic techniques to enhance solubility .

Analyse Des Réactions Chimiques

IEM-1754 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the dicationic groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups to the adamantane core, affecting its binding affinity and potency.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

IEM-1754 is compared with other dicationic adamantane derivatives such as IEM-1460 and IEM-1925. While all three compounds are potent blockers of ionotropic glutamate receptors, they differ in their potency and binding characteristics. IEM-1925, for example, has a higher potency due to its phenylcyclohexyl moiety, which enhances its binding affinity . IEM-1460, on the other hand, is similar to IEM-1754 but exhibits different voltage-dependent blocking properties .

Similar compounds include:

IEM-1460: Another dicationic adamantane derivative with similar blocking properties.

IEM-1925: A phenylcyclohexyl derivative with higher potency.

Phencyclidine: A non-adamantane compound with similar receptor blocking effects.

Propriétés

IUPAC Name |

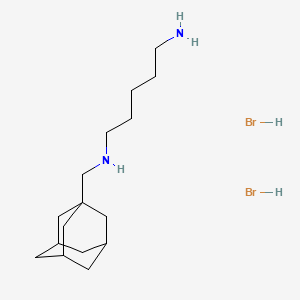

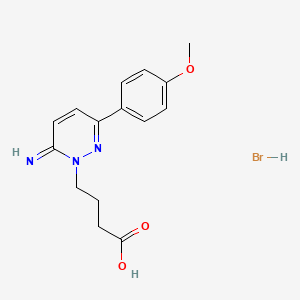

N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2.2BrH/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16;;/h13-15,18H,1-12,17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPHTNNJCZDROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

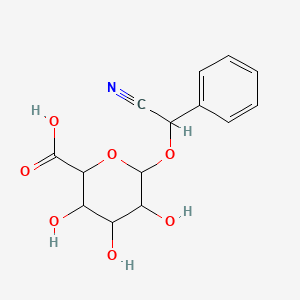

C1C2CC3CC1CC(C2)(C3)CNCCCCCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

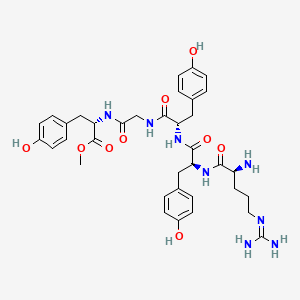

![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)